What are the physicochemical properties of 3,4-Dichloroaniline-13C6?
What are the physicochemical properties of 3,4-Dichloroaniline-13C6?
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dichloroaniline-¹³C₆
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,4-Dichloroaniline-¹³C₆ (CAS: 89059-40-5), a stable isotope-labeled (SIL) analog of 3,4-Dichloroaniline (DCA). Intended for researchers, analytical scientists, and professionals in drug development and environmental science, this document synthesizes theoretical principles with practical data. It details the impact of ¹³C isotopic enrichment on the molecule's physical characteristics and outlines methodologies for its characterization and handling. The primary application of 3,4-Dichloroaniline-¹³C₆ as an internal standard in quantitative mass spectrometry is underscored by a detailed examination of its properties, ensuring its effective use in complex analytical workflows.
Introduction: The Role of Stable Isotope Labeling
3,4-Dichloroaniline (DCA) is a significant chemical intermediate used in the synthesis of dyes, pharmaceuticals, and herbicides, such as Diuron and Propanil.[1][2] Its prevalence and potential environmental persistence necessitate sensitive and accurate methods for its quantification in various matrices. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry (MS), as they correct for matrix effects and variations in sample preparation and instrument response.[3]
3,4-Dichloroaniline-¹³C₆ is the ideal internal standard for DCA analysis. In this analog, the six carbon atoms of the benzene ring are replaced with the heavy, non-radioactive ¹³C isotope.[4] This substitution renders the molecule chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass.[5] This guide explores the physicochemical properties that underpin its function, providing the technical foundation for its application.
The Impact of ¹³C Labeling on Physicochemical Properties
The substitution of ¹²C with ¹³C introduces a deliberate mass shift without altering the compound's fundamental chemical nature. The core principle is that isotopic substitution has a negligible effect on properties governed by electronic structure, such as reactivity, solubility, pKa, and chromatographic retention time.[6] However, properties directly dependent on atomic mass are affected:
-
Molecular Weight: This is the most significant change. The molecular weight of 3,4-Dichloroaniline-¹³C₆ is approximately 6 Daltons higher than the unlabeled form, providing a clear mass shift for MS detection.[4]
-
Vibrational Frequencies: Bonds involving ¹³C will vibrate at slightly lower frequencies than those with ¹²C. This can be observed in Infrared (IR) spectroscopy, though it does not typically affect the compound's utility.
-
Density: A marginal increase in density is expected due to the higher mass-to-volume ratio.
For properties like melting point, boiling point, and vapor pressure, the effect of ¹³C substitution is minimal and often falls within the experimental error of the measurement. Therefore, the data for the unlabeled 3,4-dichloroaniline (CAS: 95-76-1) serve as a highly reliable proxy for its ¹³C₆-labeled analog.
Core Physicochemical Properties
The essential physicochemical data for 3,4-Dichloroaniline-¹³C₆ are summarized below. Data for properties not directly influenced by isotopic mass are based on the well-characterized unlabeled compound.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-Dichlorobenzenamine-¹³C₆ | [7] |
| Synonyms | m,p-Dichloroaniline-¹³C₆; DCA-¹³C₆ | [7] |
| CAS Number | 89059-40-5 | [4] |
| Molecular Formula | ¹³C₆H₅Cl₂N | [4] |
| Molecular Weight | 167.97 g/mol | [4] |
| Appearance | Tan to brown crystalline solid | [8][9] |
| Melting Point | 69 - 72 °C | [2][9] |
| Boiling Point | 272 °C (at 760 mmHg) | [1][2] |
| Water Solubility | 0.06 g/100 mL (Slightly soluble) | [1][10] |
| Solubility (Organic) | Soluble in ethanol, ether, and acetone | [10] |
| Density | ~1.4 g/cm³ | [1] |
| pKa | 2.90 ± 0.10 (Predicted) | [10] |
| Vapor Pressure | 1.3 Pa (0.00975 mmHg) at 20 °C | [2] |
| LogP (Octanol/Water) | 3.15680 | [11] |
Detailed Analysis of Key Properties
Structural and Molecular Identity
The structure consists of a benzene ring uniformly labeled with six ¹³C atoms, substituted with an amino group (-NH₂) and two chlorine atoms at the 3 and 4 positions. This specific labeling provides a robust mass shift that is not susceptible to loss through chemical exchange, a potential issue with deuterium-labeled standards.[5]
Thermodynamic Properties
The melting point of 69-72 °C indicates that the compound is a solid at room temperature, which is typical for substituted anilines.[2] Its high boiling point of 272 °C reflects the molecule's polarity and intermolecular forces.[1] These thermal properties are critical for determining appropriate storage conditions and for developing analytical methods involving thermal desorption or gas chromatography.
Solubility and Partitioning Behavior
3,4-Dichloroaniline-¹³C₆ is sparingly soluble in water but dissolves readily in common organic solvents.[10] Its LogP value of approximately 3.16 indicates a preference for lipophilic environments.[11] This property is essential for designing effective liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols to isolate the analyte from aqueous matrices like plasma or environmental water samples. The choice of an organic solvent like ethyl acetate or dichloromethane would be guided by this partitioning behavior.
Experimental Protocols for Characterization
To ensure the identity, purity, and concentration of a 3,4-Dichloroaniline-¹³C₆ standard, a series of validation experiments are required.
Protocol: Purity Assessment by HPLC-UV
Objective: To determine the chemical purity of the material by separating it from any unlabeled analog or other impurities.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve 3,4-Dichloroaniline-¹³C₆ in a suitable solvent (e.g., acetonitrile) to create a stock solution of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to the absorbance maximum of DCA (approx. 245 nm).
-
-
Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time should be consistent and well-resolved.
Protocol: Identity and Isotopic Enrichment Verification by Mass Spectrometry
Objective: To confirm the molecular weight and verify the isotopic enrichment of the ¹³C₆-labeled compound.
Methodology:
-
Sample Infusion: Directly infuse a dilute solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The amino group is readily protonated to form the [M+H]⁺ ion.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Range: m/z 100-200.
-
-
Data Interpretation:
-
Confirm Mass: Look for the protonated molecular ion [M+H]⁺ at m/z 168.98 (calculated for ¹³C₆H₆Cl₂N⁺).
-
Check for Unlabeled Analog: Search for the corresponding ion of unlabeled DCA at m/z 162.98. The absence or very low abundance of this ion confirms high isotopic purity.
-
Isotopologue Distribution: Analyze the distribution of isotopes to confirm the presence of six ¹³C atoms.
-
Caption: Workflow for MS verification of 3,4-DCA-¹³C₆.
Stability, Storage, and Handling
Chemical Stability and Incompatibilities
3,4-Dichloroaniline is stable under normal conditions but may darken upon exposure to light and air.[1] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12] Decomposition, particularly when heated, can release toxic fumes of hydrogen chloride and nitrogen oxides.[9][10]
Recommended Storage
To ensure long-term integrity, 3,4-Dichloroaniline-¹³C₆ should be stored under the following conditions:
-
Temperature: Store at room temperature or refrigerated (2-8°C is often recommended for long-term stability).[11]
-
Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or storing it in a dark place.[4]
Proper storage is critical for maintaining both chemical and isotopic purity, as degradation can compromise its performance as a quantitative standard.[13]
Safety and Handling
3,4-Dichloroaniline is classified as highly toxic and hazardous.[9][14]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][14]
-
Health Effects: Causes serious eye damage and may cause an allergic skin reaction.[9][15]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9][16]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of dust.[15][16]
Conclusion
3,4-Dichloroaniline-¹³C₆ is a high-fidelity analytical tool whose physicochemical properties are fundamentally aligned with its native analog, with the critical exception of its mass. This distinction makes it an exemplary internal standard for robust, accurate quantification in complex matrices. Understanding its solubility, thermal stability, and partitioning behavior is paramount for developing reliable analytical methods. Adherence to proper storage and stringent safety protocols will ensure its integrity and the safety of the researchers who use it.
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LookChem. (n.d.). 3,4-Dichloroaniline-13C6. Retrieved from [Link]
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